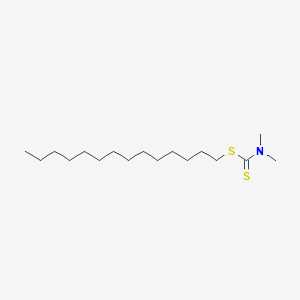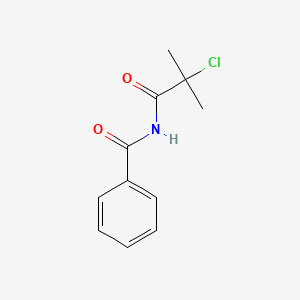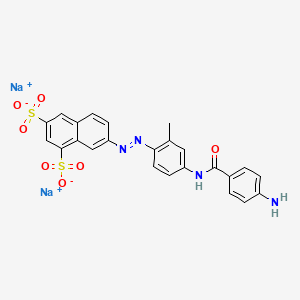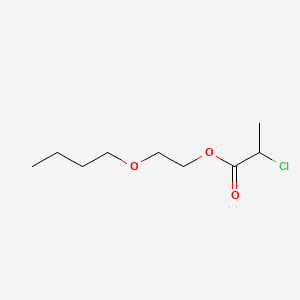
Propanoic acid, 2-chloro-, 2-butoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl 2-chloropropionate is an organic compound with the molecular formula C9H17ClO3. It is a chlorinated ester that is used in various chemical processes and applications. This compound is known for its unique chemical properties and is utilized in different industrial and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with 2-butoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-butoxyethyl 2-chloropropionate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as distillation to remove any impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions to facilitate the breakdown of the ester bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-butoxyethyl 2-chloropropionate can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-chloropropionic acid and 2-butoxyethanol.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-butoxyethyl 2-chloropropionate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloropropionic acid, which may interact with enzymes and other proteins in biological systems. The exact pathways and molecular targets involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butoxyethyl acetate
- 2-Butoxyethanol
- 2-Chloropropionic acid
Uniqueness
2-Butoxyethyl 2-chloropropionate is unique due to its chlorinated ester structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
68797-46-6 |
|---|---|
Molekularformel |
C9H17ClO3 |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
2-butoxyethyl 2-chloropropanoate |
InChI |
InChI=1S/C9H17ClO3/c1-3-4-5-12-6-7-13-9(11)8(2)10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
XRATVFQSBIVRAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




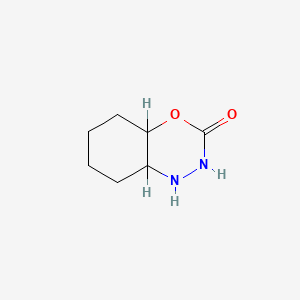
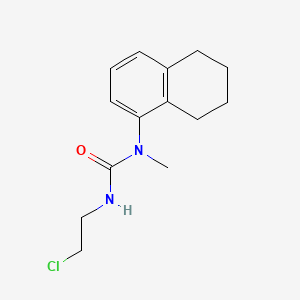
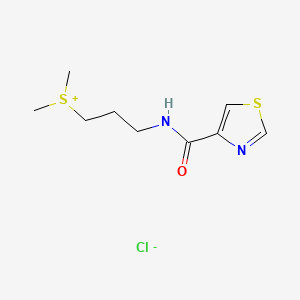
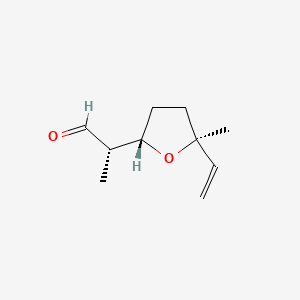
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
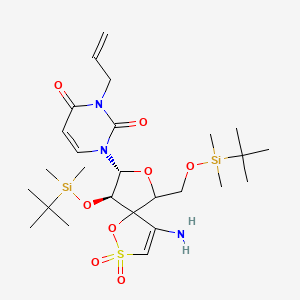
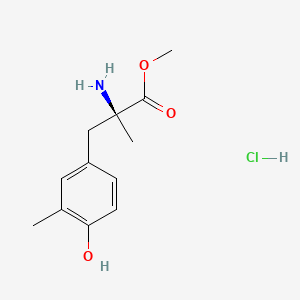
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
